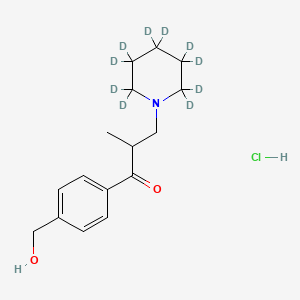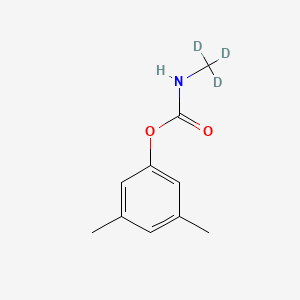
Anti-inflammatory agent 14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anti-inflammatory agent 14 is a compound known for its significant anti-inflammatory properties. It has been studied for its potential to inhibit inflammation and has shown promising results in various scientific research applications. The compound is particularly noted for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration of 2 micromolar .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anti-inflammatory agent 14 involves a multi-step process. One common method includes the reaction of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis. This reaction yields 4,5-disubstituted pyrimidine analogs in a single step . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring that the compound meets the required standards for scientific research and potential therapeutic use.
化学反応の分析
Types of Reactions
Anti-inflammatory agent 14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its anti-inflammatory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Anti-inflammatory agent 14 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of anti-inflammatory agents and to develop new synthetic methodologies.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and inflammation pathways.
Medicine: this compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes.
作用機序
The anti-inflammatory effects of Anti-inflammatory agent 14 are primarily due to its ability to inhibit key inflammatory mediators. The compound targets and inhibits the activity of enzymes such as cyclooxygenase and inducible nitric oxide synthase, which are involved in the production of pro-inflammatory molecules like prostaglandins and nitric oxide . By blocking these pathways, this compound reduces inflammation and alleviates symptoms associated with inflammatory diseases.
類似化合物との比較
Similar Compounds
Pyrimidine Derivatives: These compounds share a similar core structure and exhibit anti-inflammatory properties.
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Compounds like ibuprofen and aspirin also inhibit cyclooxygenase enzymes but may have different side effect profiles.
Uniqueness
Anti-inflammatory agent 14 is unique in its specific inhibition of Mycobacterium tuberculosis H37Rv, making it a valuable compound for research in tuberculosis treatment . Additionally, its distinct synthetic route and reaction conditions set it apart from other anti-inflammatory agents.
特性
分子式 |
C16H16N2O2S |
|---|---|
分子量 |
300.4 g/mol |
IUPAC名 |
1-benzyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea |
InChI |
InChI=1S/C16H16N2O2S/c21-16(17-11-12-4-2-1-3-5-12)18-13-6-7-14-15(10-13)20-9-8-19-14/h1-7,10H,8-9,11H2,(H2,17,18,21) |
InChIキー |
NILPSABXLUXHCD-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


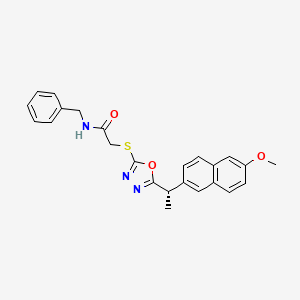

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


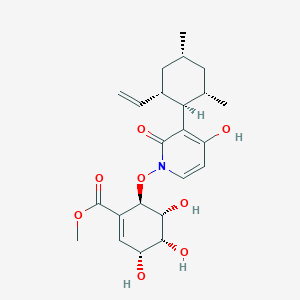
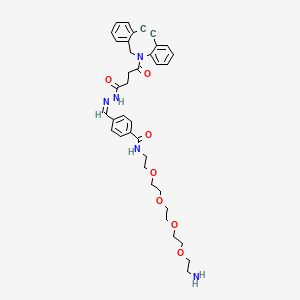
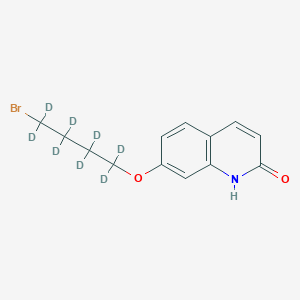


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
![3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B12414482.png)
